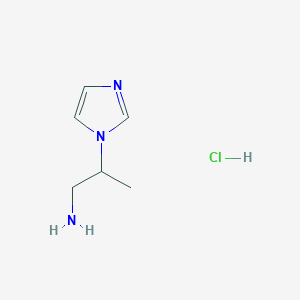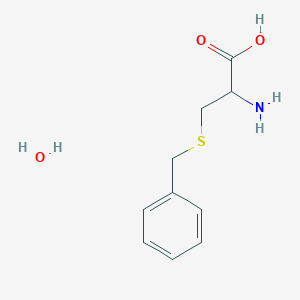
S-benzylcysteine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-benzylcysteine hydrate: is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a benzyl group. This compound is often used in biochemical research due to its unique properties and reactivity. The hydrate form indicates that it includes water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-benzylcysteine hydrate can be synthesized through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the cysteine acting as a nucleophile, attacking the benzyl chloride to form the S-benzylcysteine product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: S-benzylcysteine hydrate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group, regenerating cysteine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cysteine and benzyl alcohol.
Substitution: Various alkyl or aryl cysteine derivatives.
Scientific Research Applications
Chemistry: S-benzylcysteine hydrate is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the role of cysteine residues.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs that target cysteine residues in proteins.
Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which S-benzylcysteine hydrate exerts its effects involves the interaction of the benzyl group with various molecular targets. The sulfur atom in the cysteine residue can form disulfide bonds, which are crucial in protein folding and stability. The benzyl group can also interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
S-phenylcysteine: Similar structure but with a phenyl group instead of a benzyl group.
S-methylcysteine: Contains a methyl group instead of a benzyl group.
S-allylcysteine: Features an allyl group in place of the benzyl group.
Uniqueness: S-benzylcysteine hydrate is unique due to the presence of the benzyl group, which provides distinct hydrophobic interactions and reactivity compared to other S-substituted cysteine derivatives. This makes it particularly useful in studies involving protein-ligand interactions and the development of cysteine-targeting drugs.
Properties
IUPAC Name |
2-amino-3-benzylsulfanylpropanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.H2O/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBMPPQSQCVCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
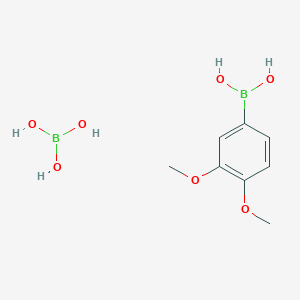
![(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide](/img/structure/B7955738.png)
![2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid](/img/structure/B7955743.png)
![2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid](/img/structure/B7955749.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B7955751.png)
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-chlorophenyl)methylamino]pyrrolidine-1,2-dicarboxylate;oxalic acid](/img/structure/B7955761.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B7955775.png)
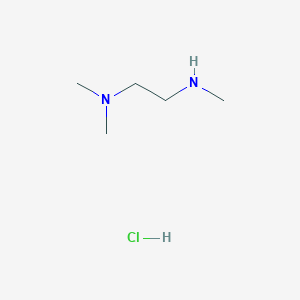
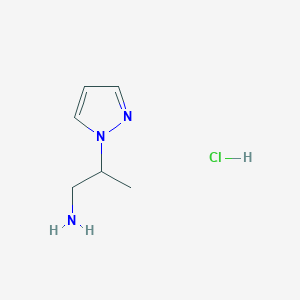
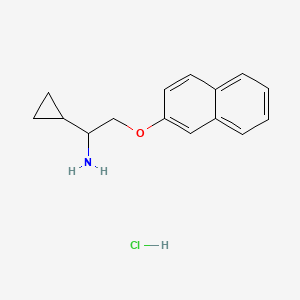
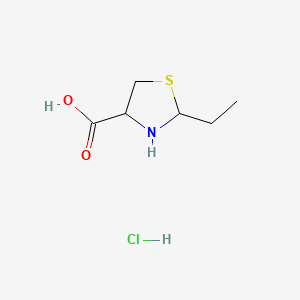
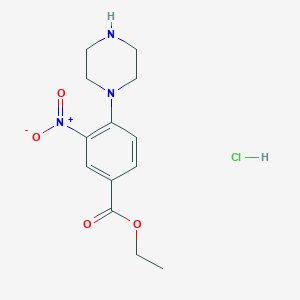
![N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride](/img/structure/B7955820.png)
